molecular formula C16H17BrN2O B12598891 Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- CAS No. 651328-42-6

Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-

Cat. No.: B12598891
CAS No.: 651328-42-6
M. Wt: 333.22 g/mol
InChI Key: XHOPBHZEPAXEKI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the systematic name Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- (CAS: 651328-42-6), has the molecular formula C₁₆H₁₇BrN₂O and a molar mass of 333.22 g/mol . Its structure features an acetamide core (CH₃CONH–) attached to a para-substituted phenyl ring. The substitution includes a methylamino group (–N(CH₃)–) linked to a 4-bromobenzyl moiety, creating a tertiary amine. This brominated aromatic system enhances lipophilicity and may influence biological activity by interacting with hydrophobic binding pockets .

Properties

CAS No.

651328-42-6

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

IUPAC Name

N-[4-[(4-bromophenyl)methyl-methylamino]phenyl]acetamide

InChI

InChI=1S/C16H17BrN2O/c1-12(20)18-15-7-9-16(10-8-15)19(2)11-13-3-5-14(17)6-4-13/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

XHOPBHZEPAXEKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis Route Using Acetyl Chloride

  • Starting Materials :

    • 4-Bromobenzylamine hydrochloride (1.2 g, 5.4 mmol)
    • Acetyl chloride (555 mg, 7.02 mmol)
    • Triethylamine (5.5 g, 54 mmol)
    • Solvent: Dichloromethane (10 mL)
  • Procedure :

    • In a reaction flask, dissolve 4-bromobenzylamine hydrochloride in dichloromethane.
    • Add triethylamine to the solution and cool to 0 °C.
    • Slowly add acetyl chloride while stirring for 2 hours at room temperature (30 °C).
    • After completion, the mixture is concentrated to remove solvents.
    • The residue is dissolved in dichloromethane, washed with water, dried over sodium sulfate, and concentrated again to yield the product as a yellow solid.
  • Yield : The reaction reported a yield of up to 100% with proper optimization of conditions.

Alternative Synthesis Using Different Reagents

Another method involves using different amine derivatives or modifying the reaction conditions such as solvent type and temperature to improve yields or purity.

  • Example Reaction :

    • Instead of acetyl chloride, other acyl chlorides can be used for similar acetamide formation.
  • Optimization Factors :

    • Temperature control during the reaction can significantly affect the yield.
    • The choice of solvent such as dichloromethane or chloroform has been shown to influence the reaction kinetics and product stability.

After synthesis, characterization of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is essential to confirm its structure and purity.

Technique Purpose
Nuclear Magnetic Resonance (NMR) To determine the molecular structure and verify functional groups
Mass Spectrometry (MS) To confirm molecular weight and composition
Infrared Spectroscopy (IR) To identify functional groups based on characteristic absorption bands

Research has indicated that compounds similar to Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- exhibit significant biological activities, including antimicrobial properties.

Bacterial Strain Activity Observed
Staphylococcus aureus Effective
Escherichia coli Moderate effectiveness
Pseudomonas aeruginosa Limited effectiveness

These findings suggest potential therapeutic applications for this class of compounds in treating bacterial infections.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is investigated for its potential therapeutic applications due to its structural similarity to known pharmacological agents.

Antimicrobial Activity

Research indicates that derivatives of acetamide compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, compounds derived from similar structures have been tested for their efficacy using the turbidimetric method .

CompoundActivity TypeResults
Compound d1AntibacterialEffective against E. coli
Compound d6AntifungalHigh inhibition of Candida species

Anticancer Potential

The anticancer activity of acetamide derivatives has also been a focal point in research. A study evaluated the effects of these compounds on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay. Results indicated promising activity for specific derivatives, highlighting their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Compound d6MCF712.5
Compound d7MCF715.3

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of acetamide derivatives and their biological activity is crucial for drug design. Structure-activity relationship studies have demonstrated that modifications in the bromophenyl and methylamino groups can significantly influence the biological properties of these compounds .

Other Applications

Beyond medicinal chemistry, this compound has potential applications in:

  • Chemical Research : As a precursor for synthesizing other complex organic molecules.
  • Material Science : Investigating its properties for use in polymers or coatings due to its reactive functional groups.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated several acetamide derivatives for their antimicrobial activity against various pathogens. The results showed that specific modifications in the acetamide structure led to enhanced efficacy against resistant strains of bacteria .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, researchers synthesized a series of compounds based on the acetamide framework and tested them against multiple cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity towards breast cancer cells .

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylamino group may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues with Halogenated Aromatic Systems

N-(4-Bromophenyl)acetamide
  • Structure: Simplifies the target compound by lacking the methylamino-benzyl substitution.
  • Activity : Crystallographic studies reveal bond length variations (e.g., C–Br: 1.8907 Å vs. 1.91 Å in related derivatives), influencing packing stability and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
  • Structure : Combines a 4-bromophenyl group with a difluorophenyl acetamide.
N-[4-[(4-Bromophenyl)sulfamoyl]phenyl]acetamide
  • Structure: Replaces the methylamino group with a sulfonamide (–SO₂NH–) bridge.
  • Key Differences : Increased polarity due to sulfonamide, altering solubility and pharmacokinetics.
  • Activity : Sulfonamide derivatives often exhibit antimicrobial or anti-inflammatory properties, but explicit data for this compound are unavailable .

Analogues with Modified Amino Substituents

N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide
  • Structure: Features a piperazine-sulfonamide group instead of the bromophenyl-methylamino moiety.
  • Activity: Demonstrates anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
N-[4-(Methylamino)phenyl]acetamide
  • Structure : Simplifies the target compound by omitting the bromobenzyl group.
  • Activity: Reacts with nitric oxide (NO) to form N-nitrosation products (92% yield), suggesting utility in NO detection probes .

Pharmacologically Active Derivatives

2-{[(4-Bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide (AZ12216052)
  • Structure: Replaces methylamino with a sulfanyl (–S–) linker and butylphenyl group.
  • Activity: Anxiolytic effects via mGlu receptor modulation, though off-target interactions are noted .
N-(4-(4-Bromophenyl)thiazol-2-yl)acetamide Derivatives
  • Structure : Incorporates a thiazole ring linked to the acetamide.
  • Activity : Antimicrobial activity against S. aureus, E. coli, and C. albicans (MICs: 13–27 µmol/L). Electron-withdrawing groups (–Br, –Cl) enhance potency .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Key Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity (If Reported) Reference
Target Compound C₁₆H₁₇BrN₂O 4-Bromophenyl-methylamino N/A
N-(4-Bromophenyl)acetamide C₈H₈BrNO 4-Bromophenyl Crystallographic studies
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide C₁₂H₁₆N₄O₃S Piperazine-sulfonamide Anti-hypernociceptive
AZ12216052 C₁₉H₂₁BrN₂OS Sulfanyl, butan-2-ylphenyl Anxiolytic (mGlu receptor)
N-(4-(4-Bromophenyl)thiazol-2-yl)acetamide C₁₁H₁₀BrN₃OS Thiazole, bromophenyl Antimicrobial (MICs: 13–27 µmol/L)

Table 2. Substituent Effects on Activity

Substituent Type Example Compound Impact on Activity
Halogens (Br, Cl) N-(4-Bromophenyl)acetamide Enhances lipophilicity; antimicrobial potency
Sulfonamide (–SO₂NH–) N-[4-(Sulfamoyl)phenyl]acetamide Increases polarity; potential anti-inflammatory
Heterocycles (thiazole) Thiazol-2-yl derivatives Improves antimicrobial activity via electron withdrawal
Tertiary Amines Target Compound May influence CNS activity via receptor interactions

Biological Activity

Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- (CAS Number: 651328-42-6) is an organic compound that has gained attention in pharmaceutical research due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and related studies, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is C16H17BrN2OC_{16}H_{17}BrN_{2}O, with a molecular weight of approximately 333.23 g/mol. The compound features a brominated phenyl group, a methylamino group, and an acetamide functional group, which collectively enhance its reactivity and potential biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- . For instance, derivatives of similar structures have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial effects, particularly from compounds that share structural similarities with Acetamide .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameAntimicrobial ActivityReference
Compound D1Effective against E. coli
Compound D2Effective against S. aureus
Compound D3Broad-spectrum activity

Anticancer Activity

In addition to its antimicrobial potential, Acetamide derivatives have shown anticancer activities. For example, certain synthesized compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that some derivatives exhibited significant cytotoxicity, suggesting that modifications to the acetamide structure can enhance anticancer efficacy .

Table 2: Anticancer Activity Results

Compound NameIC50 (µg/mL)Cancer Cell LineReference
Compound D61.61 ± 1.92MCF7
Compound D71.98 ± 1.22MCF7

Mechanistic Studies

Molecular docking studies have been employed to understand the binding interactions of Acetamide derivatives with specific biological targets. These studies suggest that the presence of electron-donating groups in the structure can significantly influence binding affinity and biological activity .

Synthesis Methods

The synthesis of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of Bromophenyl Intermediate : Reacting bromobenzene with methylamine.
  • Acetylation : Introducing the acetamide group through acetyl chloride or acetic anhydride.
  • Purification : Using chromatography techniques to isolate the desired product.

Each step requires careful control of reaction conditions to maximize yield and purity .

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